4-Aminotetrahydrothiophene-3-ol 1,1-dioxide

描述

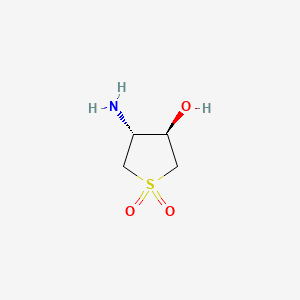

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS: 55261-00-2) is a sulfolane derivative featuring a tetrahydrothiophene dioxide backbone substituted with an amino (-NH₂) group at position 4 and a hydroxyl (-OH) group at position 2. Its molecular formula is C₄H₉NO₃S, with a molecular weight of 151.20 g/mol . This compound is classified as a drug and is also known by synonyms such as 3-Amino-4-hydroxysulfolane and Thiophene-4-ol, 3-aminotetrahydro-, 1,1-dioxide .

Key properties include:

- Acute toxicity: An intraperitoneal LD₅₀ of 140 mg/kg in mice, with toxic effects linked to metabolic interference in inflammatory pathways .

- Synthetic availability: Commercially available at ≥95% purity, as noted in supplier catalogs (e.g., Combi-Blocks product code HA-0116) .

The compound’s structure enables diverse reactivity, particularly through its amino and hydroxyl groups, making it a candidate for further functionalization in medicinal chemistry.

属性

IUPAC Name |

4-amino-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPOWCRPFUCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942890 | |

| Record name | 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55261-00-2, 20688-37-3 | |

| Record name | Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55261-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminotetrahydro-3-thiophenol 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-ol, tetrahydro-4-amino-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055261002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide can be synthesized through the oxidation of 4-aminotetrahydrothiophene . Common oxidizing agents used in this reaction include hydrogen peroxide and manganese dioxide, which are typically employed in suitable solvents . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .

化学反应分析

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized using strong oxidizing agents.

Reduction: It can be reduced to its corresponding thiol derivative.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions

生物活性

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 20688-37-3) is a sulfur-containing heterocyclic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₉NO₃S, with a molecular weight of approximately 151.18 g/mol. The compound features a tetrahydrothiophene ring with an amino group and a sulfone functional group, which significantly contribute to its reactivity and biological interactions.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly oxidoreductases. These interactions can occur through acting as a substrate or inhibitor, modulating enzyme activity.

Cellular Effects

The compound influences important cellular processes such as:

- Cell Signaling Pathways : It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic processes, leading to significant changes in cellular metabolism.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated its effectiveness against various microbial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

Potential Antioxidant Properties

Research suggests that derivatives of this compound may activate Nrf2 pathways, which are crucial for cellular antioxidant defenses .

The mechanism of action primarily involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to alterations in cellular signaling and metabolic pathways. The compound's ability to form hydrogen bonds with specific amino acids in target proteins enhances its binding affinity and biological efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

| Method | Description |

|---|---|

| Oxidation of Thiophene | Involves oxidation reactions using agents like hydrogen peroxide or ozone. |

| Substitution Reactions | Utilizes nucleophilic substitution techniques to introduce functional groups. |

| Multi-step Synthesis | Combines several reactions to construct the desired compound from simpler precursors. |

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both strains.

Research on Inflammatory Pathways

In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

相似化合物的比较

Table 1: Key Structural Analogues

*Similarity score based on structural alignment (0–1 scale) .

Reactivity and Stability

Hydrolysis and Functional Group Reactivity

- 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide: The amino and hydroxyl groups facilitate hydrogen bonding and nucleophilic reactions.

- N-Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxides : These analogues hydrolyze to sulfonic acids in humid environments, with the sulfonyl group being more reactive than imidazole derivatives .

Table 2: Toxicity Comparison

The target compound’s toxicity profile contrasts with antiparasitic drugs like benznidazole and nifurtimox, which leverage nitro groups for bioactivity .

常见问题

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for key steps like sulfone formation or amine substitution. Molecular dynamics simulations may further refine solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Experimental validation should cross-reference computational data with observed regioselectivity in analogous systems .

Q. What strategies resolve contradictions in reported toxicity data for sulfolane derivatives like this compound?

- Answer : Discrepancies in LD50 values (e.g., 140 mg/kg vs. 3500 mg/kg for related compounds) may arise from species-specific metabolism or impurity profiles . Researchers should:

- Conduct purity assessments via HPLC-MS.

- Compare toxicity across multiple models (e.g., zebrafish, murine).

- Evaluate metabolic pathways using <sup>14</sup>C-labeled analogs to track intermediates .

Q. How does the sulfone group in this compound influence its reactivity in Diels-Alder reactions?

- Answer : The electron-withdrawing sulfone group enhances dienophile reactivity, enabling cycloaddition with electron-rich dienes at lower temperatures (<50°C). Kinetic studies using <sup>13</sup>C NMR can monitor regioselectivity, while X-ray crystallography (e.g., ORTEP-3) confirms stereochemical outcomes .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement of sulfone-containing compounds, leveraging its robustness for small-molecule structures .

- Toxicity Profiling : Combine acute toxicity assays with subchronic studies (28-day exposure) to assess cumulative effects.

- Synthetic Scalability : Pilot microwave-assisted synthesis to reduce reaction times for amine functionalization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。